N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” is a chemical compound with the CAS Number: 1185668-03-4 . It has a molecular weight of 215.15 and its linear formula is C6 H10 N2 S . 2 Cl H . It is a solid at room temperature .
Molecular Structure Analysis
The thiazole ring, which is a part of “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride”, is a five-membered heterocyclic compound containing three carbon atoms, one sulfur atom, and one nitrogen atom . The thiazole ring is planar and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, such as the compound , have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them potentially useful in the treatment of conditions characterized by inflammation and pain, as well as in the prevention of oxidative stress-related diseases .
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . They have been found to be effective against a variety of bacterial and fungal strains, including Escherichia coli, Staphylococcus albus, Candida albicans, Aspergillus niger, Rhizoctonia solani, and Penicillium chrysogenum .
Antiviral Applications
Thiazole derivatives have also shown potential as antiviral agents . This suggests that they could be used in the development of new treatments for viral infections .
Diuretic and Anticonvulsant Applications
Thiazole compounds have been found to exhibit diuretic and anticonvulsant activities . This makes them potentially useful in the treatment of conditions such as epilepsy and fluid retention .
Neuroprotective Applications
Thiazole derivatives have demonstrated neuroprotective effects . This suggests that they could be used in the treatment of neurodegenerative diseases and conditions characterized by damage to the nervous system .
Antitumor and Cytotoxic Applications
Thiazole compounds have been found to exhibit antitumor and cytotoxic activities . They have shown potent effects on various human tumor cell lines, including prostate cancer .
Regulation of Central Inflammation
The compound can play an important role in the regulation of central inflammation and can also be used to control brain inflammation processes .
Structural Analysis
The structural analysis of thiazole derivatives reveals the importance of non-covalent interactions in determining their molecular conformation and properties. This understanding can guide the design and development of new compounds with desired properties.
Future Directions
The future directions for “N-Methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride” and similar thiazole derivatives could involve further exploration of their biological activities and potential applications in various fields such as medicine and agriculture . This could involve the synthesis of new thiazole derivatives with different substituents and the evaluation of their biological activities .
Mechanism of Action
Target of Action
Thiazole derivatives, to which this compound belongs, have been found to interact with a wide range of biological targets, including enzymes and receptors .
Mode of Action
Thiazole derivatives are known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets.
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways and enzymes .
Pharmacokinetics
Thiazole derivatives are known to exhibit diverse pharmacokinetic properties .
Result of Action
Thiazole derivatives are known to have diverse biological activities, suggesting that they may have multiple molecular and cellular effects .
Action Environment
The biological activity of thiazole derivatives can be influenced by various factors, including the physiological environment .
properties
IUPAC Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S.2ClH/c1-8-13-11(7-14-8)9-4-3-5-10(6-9)12-2;;/h3-7,12H,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQNFNSBQDEIIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-3-(2-methyl-1,3-thiazol-4-yl)aniline dihydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.